S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Description
S-(2-((4-(Methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2. The structure includes a 2-oxoethyl ethanethioate moiety linked via an amino group to the benzothiazole ring. This compound belongs to a class of molecules designed to exploit the bioactivity of benzothiazole derivatives, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
S-[2-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S3/c1-7(15)18-6-10(16)13-12-14-11-8(17-2)4-3-5-9(11)19-12/h3-5H,6H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYYVZALXLCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(S1)C=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are believed to interact with their targets, leading to inhibition of essential enzymes, such as DprE1 in the case of Mycobacterium tuberculosis. This interaction disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis. This disruption can lead to downstream effects such as impaired bacterial growth and survival.
Biological Activity
S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure that can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 305.47 g/mol
- CAS Number : 74537-49-8
This compound features a benzo[d]thiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Research indicates that compounds containing the benzo[d]thiazole structure exhibit notable antitumor properties. In particular:
- In vitro Studies : The compound has shown potent activity against several human cancer cell lines, including breast and lung cancer cells. For instance, related compounds in the benzothiazole series have demonstrated nanomolar activity against breast cancer cell lines .
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Structure-activity relationship studies have identified specific substitutions on the benzothiazole ring that enhance antitumor efficacy .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor:
- Inhibitory Activity : Compounds similar to this compound have been reported to inhibit AChE with varying degrees of potency. For example, a related compound exhibited an IC50 value of 2.7 µM in AChE inhibition assays .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | Human Breast Cancer Cells | Nanomolar range | |
| Acetylcholinesterase | AChE | 2.7 µM | |
| Antimicrobial | Various Bacterial Strains | Varies by strain |
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- A study focused on the benzothiazole derivatives showed that specific substitutions significantly improved the compounds' ability to inhibit tumor growth in vitro and in vivo models. The lead compound displayed a remarkable selectivity profile against various cancer types, suggesting potential for targeted therapy .
-
AChE Inhibition Research :
- Another research effort synthesized a series of benzothiazole derivatives and evaluated their AChE inhibitory activities through molecular docking studies. The results indicated strong binding affinities for certain derivatives, highlighting their potential use in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations:
- Substituent Effects : The target compound’s 4-methylthio group contrasts with the 4-fluoro substituent in , which may alter electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding precision in enzyme inhibitors, while methylthio improves membrane permeability .
- Biological Activity: Methoxyimino derivatives (e.g., ) show enhanced antimicrobial activity due to the imine group’s ability to coordinate metal ions in bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
